2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a benzylsulfonyl group, and diphenyl substituents, making it a highly substituted imidazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidant in the presence of N-heterocyclic carbenes (NHC) as catalysts.
Reduction: NaBH4 is a typical reducing agent used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids or transition metals.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with TBHP can yield α-aminoaldehydes, while reduction with NaBH4 can produce alcohol derivatives.
Scientific Research Applications
2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s biological activities may be attributed to its ability to interact with cellular receptors and enzymes, modulating their functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trisubstituted Imidazoles: These compounds share a similar imidazole core but differ in the nature and position of their substituents.
Indole Derivatives: Although structurally different, indole derivatives exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness
2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group and benzylsulfonyl group enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHSWULWGHEDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.